REACTION_CXSMILES
|
[CH2:1]([O:6][C:7](=[O:20])[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O:14][CH2:15][CH2:16][C:17]#[C:18][CH3:19])=[O:13])CC#CC.O(CC)CC>C1(C)C=CC=CC=1>[O:6]1[CH2:1][CH2:19][C:18]#[C:17][CH2:16][CH2:15][O:14][C:12](=[O:13])[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[O:20]
|
Name
|
|
Quantity
|
135 mg
|
Type
|
reactant
|
Smiles
|
C(CC#CC)OC(CCCCC(=O)OCCC#CC)=O
|
Name
|
complex 23a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.5 mg
|
Type
|
reactant
|
Smiles
|
O(CC)CC
|
Name
|
|
Quantity
|
24.2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred for 24 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered for the processing over a short silica gel column
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by means of column chromatography (SiO2, hexane/EtOAc, 20:1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCCC(OCCC#CCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |